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Compound of Interest

Compound Name:
Methyl 3-chloro-4-

hydroxybenzoate

Cat. No.: B031437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various

pharmaceutical compounds. This document details the expected data from core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—and provides the foundational experimental protocols for acquiring such

data.

Core Spectroscopic Data
The structural and electronic properties of Methyl 3-chloro-4-hydroxybenzoate (C₈H₇ClO₃)

can be elucidated through a combination of spectroscopic methods. The following sections

summarize the anticipated quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectroscopy Data (Predicted)

The proton NMR spectrum of Methyl 3-chloro-4-hydroxybenzoate is predicted to exhibit

distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are
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influenced by the electronic effects of the substituents on the benzene ring—the electron-

withdrawing chloro and methoxycarbonyl groups and the electron-donating hydroxyl group.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-5 ~7.8 - 8.0 d ~8.5

H-2 ~7.6 - 7.8 d ~2.0

H-6 ~7.0 - 7.2 dd ~8.5, ~2.0

-OCH₃ ~3.9 s -

-OH ~5.0 - 6.0 br s -

Note: The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on the

solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy Data (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in the molecule. The chemical shifts are indicative of the electronic environment of each carbon

atom.

Carbon Assignment Predicted Chemical Shift (ppm)

C=O ~165 - 167

C-4 ~155 - 158

C-1 ~128 - 131

C-5 ~129 - 132

C-2 ~125 - 128

C-3 ~120 - 123

C-6 ~115 - 118

-OCH₃ ~52 - 54
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Vibrational Mode
Characteristic Absorption

Range (cm⁻¹)
Functional Group

O-H stretch (phenolic) 3200 - 3600 (broad) Hydroxyl

C-H stretch (aromatic) 3000 - 3100 Aromatic C-H

C-H stretch (methyl) 2850 - 3000 Methyl C-H

C=O stretch (ester) 1680 - 1710 Carbonyl

C=C stretch (aromatic) 1450 - 1600 Aromatic Ring

C-O stretch (ester) 1200 - 1300 Ester C-O

C-O stretch (phenol) 1150 - 1250 Phenol C-O

C-Cl stretch 700 - 800 Carbon-Chlorine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The molecular weight of Methyl 3-chloro-4-
hydroxybenzoate is 186.59 g/mol .[1]

m/z Proposed Fragment Significance

186/188 [M]⁺
Molecular ion peak (with ³⁵Cl

and ³⁷Cl isotopes)[1]

155/157 [M - OCH₃]⁺ Loss of the methoxy group[1]

127/129 [M - COOCH₃]⁺
Loss of the methoxycarbonyl

group

99 [C₅H₄OCl]⁺
Further fragmentation of the

aromatic ring
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-4-
hydroxybenzoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol

Sample Preparation: Place a small amount of the solid Methyl 3-chloro-4-
hydroxybenzoate sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Apply pressure to ensure good contact between the sample and the

crystal, then collect the sample spectrum.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum. Identify

the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Prepare a dilute solution of Methyl 3-chloro-4-hydroxybenzoate in a

volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph for

separation and a mass spectrometer for detection and analysis.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
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The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

Use a suitable temperature program for the GC oven to ensure good separation of the

analyte from any impurities.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

Ionize the molecules using a suitable method, typically Electron Ionization (EI) for GC-MS.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer.

A detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Visualizations
The following diagrams illustrate the logical workflow and relationships in the spectroscopic

characterization of Methyl 3-chloro-4-hydroxybenzoate.
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Caption: Experimental workflow for spectroscopic characterization.
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Caption: Relationship of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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